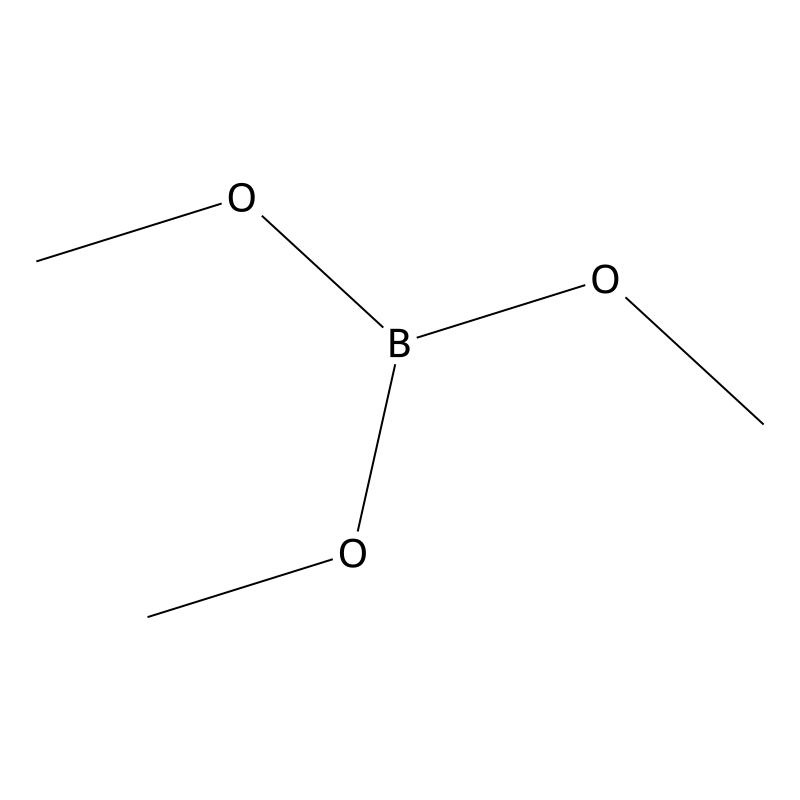

Trimethyl borate

B(OCH3)3

C3H9BO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

B(OCH3)3

C3H9BO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents

Solubility in water: reaction

Synonyms

Canonical SMILES

Organic Synthesis:

- Methylating Agent: Trimethyl borate acts as a methylating agent, introducing a methyl group (CH3) into various organic molecules. This plays a crucial role in the synthesis of complex organic compounds, pharmaceuticals, and agrochemicals [].

Precursor for Boron-Containing Compounds:

- Boronic Acids: Trimethyl borate serves as a precursor for the synthesis of boronic acids through its reaction with Grignard reagents followed by hydrolysis []. Boronic acids are valuable building blocks in organic synthesis, particularly in the Suzuki coupling reaction, a powerful tool for carbon-carbon bond formation [].

- Flame Retardants, Antioxidants, and Corrosion Inhibitors: Trimethyl borate is a source of boron used in the preparation of flame retardants, antioxidants, and corrosion inhibitors due to the unique properties of boron compounds [].

Other Applications:

Trimethyl borate is an organoboron compound with the chemical formula B(OCH₃)₃. It is a colorless, volatile liquid that emits a vivid green flame when burned, making it visually distinctive. This compound serves as an important intermediate in organic chemistry, particularly notable for its role in synthesizing sodium borohydride and various boronic acids, which are crucial for numerous

The mechanism of action of trimethyl borate is primarily related to its Lewis acidity. It can accept electron pairs from Lewis bases, forming complexes that influence various chemical transformations. For instance, it can activate carbonyl groups in organic molecules, making them more susceptible to nucleophilic attack [].

Trimethyl borate poses several safety hazards:

- Highly Flammable: It has a low flash point and readily ignites. Vapors can form explosive mixtures with air [].

- Reacts Violently with Water: The hydrolysis reaction is exothermic and releases heat, potentially causing fires or explosions [].

- Toxic: Inhalation, ingestion, or skin contact can cause irritation and damage to eyes, skin, and respiratory system [].

Safety Precautions:

- Synthesis of Sodium Borohydride: The primary reaction involves trimethyl borate reacting with sodium hydride to produce sodium borohydride and sodium methoxide:

- Formation of Boronic Acids: Trimethyl borate can react with Grignard reagents to form dimethyl boronates, which upon hydrolysis yield corresponding boronic acids:

- Hydrolysis: In the presence of water, trimethyl borate hydrolyzes to produce methanol and boric acid:

Trimethyl borate is typically synthesized through the dehydration of boric acid or related boron oxides with methanol under conditions that allow for the removal of water. This process can be summarized as follows:

- Dehydration Reaction: Boric acid reacts with methanol:

- Alternative Methods: Trimethyl borate can also be produced from sodium metaborate through a series of reactions involving sulfuric acid and subsequent distillation processes .

Trimethyl borate has several applications across different fields:

- Organic Synthesis: It serves as a crucial reagent in the preparation of boronic acids used in cross-coupling reactions.

- Production of Sodium Borohydride: As mentioned earlier, it is the main precursor in the synthesis of sodium borohydride.

- Fire Retardant: Trimethyl borate has been explored for use as a fire retardant due to its ability to form a protective layer when burned.

- Additive in Polymers: It has been examined as an additive to enhance certain properties of polymers .

Several compounds share structural or functional similarities with trimethyl borate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dimethyl Borate | B(OCH₃)₂ | Similar structure; used in organic synthesis |

| Triethyl Borate | B(OEt)₃ | Larger ethyl groups; used as a solvent and reagent |

| Boric Acid | H₃BO₃ | Hydrolysis product; used as an antiseptic and insecticide |

| Sodium Borohydride | NaBH₄ | Derived from trimethyl borate; widely used reducing agent |

Uniqueness of Trimethyl Borate

Trimethyl borate's unique properties stem from its specific structure as a triester of boron. Its ability to serve as a precursor for various important chemical syntheses while also exhibiting distinct physical characteristics (such as burning with a green flame) sets it apart from other similar compounds. Additionally, its role in facilitating reactions that produce valuable intermediates like boronic acids highlights its significance in organic chemistry .

Physical Description

Liquid

COLOURLESS LIQUID.

Color/Form

Boiling Point

67.5 °C

68 °C

Flash Point

< 80 °F (< 27 °C) (closed cup)

- 7 °C

Vapor Density

Relative vapor density (air = 1): 3.6

Density

Relative density (water = 1): 0.915

LogP

Melting Point

-29.3 °C

-29 °C

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

Vapor Pressure

137 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 18

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Boric acid (H3BO3), trimethyl ester: ACTIVE

US 2689259; US 2884439; US 2937195 (to Callery Chem)

US 2881227 and US 2884440 (to Olin Mathieson)

US 2855427 (to Am. Potash & Chem.)

US 2739979 ( to USAEC)